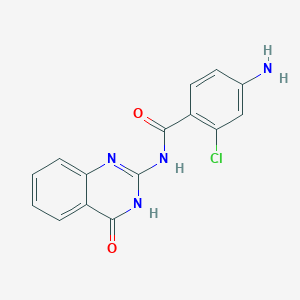

4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide

説明

特性

CAS番号 |

61613-51-2 |

|---|---|

分子式 |

C15H11ClN4O2 |

分子量 |

314.72 g/mol |

IUPAC名 |

4-amino-2-chloro-N-(4-oxo-3H-quinazolin-2-yl)benzamide |

InChI |

InChI=1S/C15H11ClN4O2/c16-11-7-8(17)5-6-9(11)13(21)19-15-18-12-4-2-1-3-10(12)14(22)20-15/h1-7H,17H2,(H2,18,19,20,21,22) |

InChIキー |

QWYOMABQDCPSII-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)NC(=O)C3=C(C=C(C=C3)N)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core. This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions. The resulting quinazolinone intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chloro group at the 2-position.

Next, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative. The final step involves the coupling of the quinazolinone intermediate with 4-amino-2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

化学反応の分析

Types of Reactions

4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The chloro group at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or amine derivatives in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinazolinone derivatives with higher oxidation states.

Reduction: Reduced quinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry

The compound is recognized for its potential as a bioactive agent, particularly in the development of anticancer drugs. The quinazolinone moiety present in its structure is known for exhibiting various biological activities, including:

- Antitumor Activity : Research indicates that compounds with quinazolinone structures often demonstrate significant anticancer properties. Specifically, 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide has been studied for its ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.

- Antimicrobial Properties : The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes or receptors, potentially leading to the development of new antibiotics.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide and its biological activity is crucial for optimizing its efficacy. Researchers have conducted various studies to modify the compound's structure to enhance its pharmacological properties. For instance:

| Modification | Resulting Activity |

|---|---|

| Substitution of different halogens | Altered potency against specific cancer cell lines |

| Variation in the length of side chains | Changes in solubility and bioavailability |

These modifications are aimed at improving the compound's interaction with biological targets while minimizing side effects.

Synthesis and Derivatives

The synthesis of 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide can be achieved through various chemical reactions, including nucleophilic substitutions and condensation reactions. The ability to create derivatives allows researchers to explore a wide range of biological activities:

- Quinazolinone Derivatives : These derivatives have been synthesized and evaluated for their anticancer properties, showing varying degrees of effectiveness depending on their structural modifications.

Case Studies

Several case studies highlight the applications of 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide:

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The findings indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide against several bacterial strains. Results demonstrated that the compound exhibited effective inhibition against Gram-positive bacteria, paving the way for further investigations into its use as an antibiotic.

作用機序

The mechanism of action of 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. It is known to bind to DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This leads to the formation of DNA double-strand breaks, cell cycle arrest, and ultimately, cell death. The compound may also interact with other cellular proteins and pathways, contributing to its diverse biological activities.

類似化合物との比較

Comparison with Structural Analogs

Structural Analogues in Quinazolinone Derivatives

Arylquinazolin-2,4-diones (Compounds 3a–d)

describes the synthesis of arylquinazolin-2,4-diones (e.g., 3a–d ) with varying aromatic substituents (benzaldehyde, p-chlorobenzaldehyde, p-nitrobenzaldehyde, p-hydroxybenzaldehyde). Key differences from the target compound include:

- Core Structure : The target compound has a 4-oxo-1,4-dihydroquinazolin-2-yl group, whereas 3a–d are based on a 2,4-dioxo-1,4-dihydroquinazolin-3-yl scaffold.

- Substituents: The target compound features a 2-chloro-4-aminobenzamide group, while 3a–d incorporate acylthiourea and cyanoacryloyl moieties.

Physicochemical Properties :

The electron-withdrawing nitro and chloro groups in 3b and 3c increase melting points and alter solubility compared to unsubstituted analogs. The target compound’s 2-chloro substituent may similarly enhance stability .

4-Butoxy-N-(1-(2-chloroacetyl)-2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide

reports a structurally related compound with a chloroacetylated quinazolinone core. Key distinctions include:

- Substituents: A 4-butoxybenzamide group vs. the target’s 2-chloro-4-aminobenzamide.

Benzamide-Containing Derivatives in Other Scaffolds

N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide

highlights benzamide-substituted thiazolidin-4-one derivatives with antitumor activity. Unlike the target compound, these feature a thiazolidinone core but share the benzamide moiety.

- Bioactivity: The 4-methylphenyl group enhances antiproliferative effects against renal adenocarcinoma cells (769-P), suggesting that substituent positioning on the benzamide influences cytotoxicity .

4-Amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide

–9 describe a benzamide derivative with a tetrahydrofuran (oxolane) substituent. Differences include:

Pharmacological Comparisons

While direct data for the target compound are lacking, and provide insights into related structures:

- Cannabinoid Receptor Affinity: 4-Oxo-1,4-dihydroquinoline analogs exhibit affinity for CB2 receptors, implying that the quinazolinone core in the target compound may interact with similar targets .

- Antitumor Mechanisms: Thiazolidinone-benzamide hybrids induce G1 cell cycle arrest and apoptosis, suggesting that the target compound’s benzamide group could contribute to analogous effects .

生物活性

4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound features a quinazolinone moiety, which is known for its diverse biological properties. Its structure includes:

- An amino group that enhances solubility and interaction with biological targets.

- A chloro substituent that may influence the compound's reactivity and binding affinity.

- A benzamide group , which is often associated with various pharmacological activities.

Biological Activities

Research indicates that compounds with quinazolinone structures exhibit a range of biological activities, including:

- Anticancer Activity : Quinazolinone derivatives have been reported to inhibit tumor growth in various cancer cell lines. The presence of the amino group in 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide enhances its potential as an anticancer agent.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

Table 1: Biological Activity Comparison

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide | Amino group, chloro substituent | Anticancer, antimicrobial |

| 2-Aminoquinazoline | Amino group on quinazoline ring | Antimicrobial, anticancer |

| 6-Chloroquinazoline | Chlorine substitution | Anticancer, anti-inflammatory |

Synthesis Methods

The synthesis of 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. Common approaches include:

- Condensation Reactions : Combining an amino-substituted quinazolinone with a chloro-substituted benzamide.

- Cyclization Reactions : Utilizing cyclization techniques to form the quinazolinone structure from simpler precursors.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound through in vitro assays. For instance:

- A study published in Nature explored a series of phenylamino quinazolinone derivatives as potential tyrosinase inhibitors, showcasing the importance of structural modifications on biological efficacy .

In Vitro Studies

In vitro assays have demonstrated that 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide exhibits notable antiproliferative effects against various cancer cell lines. The compound's IC50 values indicate potent activity comparable to leading anticancer agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via domino reactions using iodine (I₂) and tert-butyl hydroperoxide (TBHP) as mediators. For example, refluxing intermediates in methanol with TBHP (70%) under oxidative conditions achieves cyclization and amide bond formation. Reaction progress is monitored via TLC, followed by purification using column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization involves adjusting stoichiometric ratios of TBHP (e.g., 2:1 TBHP:substrate) and extending reflux times to 2–4 hours .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Structural confirmation relies on NMR, NMR, and ESI-HRMS. For example, (DMSO-d₆) typically shows aromatic proton signals at δ 7.2–8.5 ppm and NH peaks at δ 10.2–11.5 ppm. Melting points (e.g., 261–263°C for bromophenyl derivatives) and FT-IR (e.g., C=O stretches at 1680–1700 cm⁻¹) further validate purity .

Q. What are the recommended protocols for assessing the compound's biological activity in vitro?

- Methodological Answer : Standard assays include enzyme inhibition studies (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assays on cancer cell lines). Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for apoptosis) are critical. Replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA) ensure robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS) during structural elucidation?

- Methodological Answer : Discrepancies between NMR and HRMS may arise from residual solvents or tautomerism. Strategies include:

- Repeating purification steps (e.g., using preparative HPLC).

- Employing deuterated solvents with varying polarities (e.g., DMSO-d₆ vs. CDCl₃) to observe dynamic equilibria.

- Cross-referencing with computational models (e.g., DFT for predicting chemical shifts) .

Q. What strategies are effective in designing derivatives to enhance pharmacological properties?

- Methodological Answer : Substituent modifications at the quinazolinone core (e.g., halogenation at C6 or alkylation of the benzamide group) improve solubility and target affinity. For example:

- Introducing fluoro or chloro groups enhances metabolic stability.

- Alkyl chains (e.g., ethyl or phenethyl) increase lipophilicity for blood-brain barrier penetration.

- SAR studies require iterative synthesis and in silico docking (e.g., AutoDock Vina) to prioritize derivatives .

Q. What are the challenges in crystallizing the compound, and how do crystal structures inform its reactivity?

- Methodological Answer : Crystallization is hindered by conformational flexibility. Techniques include:

- Slow evaporation from DMF/EtOH mixtures.

- Single-crystal X-ray diffraction (Cu-Kα radiation, 200 K) reveals planar quinazolinone rings and intermolecular H-bonding (N–H⋯O=C), which stabilize the solid-state structure. These interactions suggest potential π-π stacking in target binding .

Q. How can computational models predict the compound's interactions with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and pharmacophore mapping (e.g., Schrödinger Phase) identify key binding motifs. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。